molecular formula C21H21N3O4S2 B2838159 4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 393838-08-9

4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2838159
CAS No.: 393838-08-9
M. Wt: 443.54
InChI Key: XREPAUVZPFMQPR-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

Compounds with specific structural features, such as benzothiazole moieties and substituted benzamides, have been explored for their photophysical and photochemical properties, which are crucial for applications in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, along with light, to produce reactive oxygen species to kill cancer cells, bacteria, and other pathogens. The research on new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing a Schiff base, demonstrates the potential of similar compounds in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several compounds containing benzothiazole moiety and substituted benzamides have been synthesized and evaluated for their anticancer activity. These compounds have shown potential in inhibiting the growth of various cancer cell lines, indicating the relevance of exploring similar compounds for anticancer research. For instance, the synthesis and evaluation of novel 4-thiazolidinones containing the benzothiazole moiety have identified compounds with significant anticancer activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)23-21-22-18-11-8-16(28-3)14-19(18)29-21/h4-11,14H,1-2,12-13H2,3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREPAUVZPFMQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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